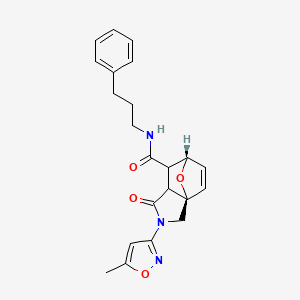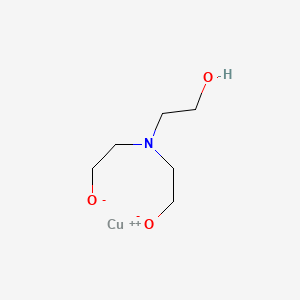![molecular formula C11H16N2 B13826659 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine CAS No. 41330-36-3](/img/structure/B13826659.png)
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic products. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrazine ring, with ethyl groups attached at the 2 and 3 positions.
Métodos De Preparación
The synthesis of 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine can be achieved through several methods:
Condensation Reaction: One common method involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine.
Cyclopentenolone Condensation: Another method involves condensing a cyclopentenolone with alkylenediamines. This reaction can also be performed using an aliphatic α-diketone with 1,2-diamino cyclopentane.
Análisis De Reacciones Químicas
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using manganese-catalyzed oxidation.
Nucleophilic Addition: It can undergo nucleophilic addition reactions, where nucleophiles add to the carbon atoms of the pyrazine ring.
Cyclization: The compound can participate in cyclization reactions, forming various heterocyclic structures under specific conditions.
Aplicaciones Científicas De Investigación
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Pyrazine derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine can be compared with other similar compounds, such as:
6,7-Dihydro-5-methyl-5H-cyclopenta[B]pyrazine: This compound has a similar structure but with a methyl group instead of ethyl groups.
2,3-Cyclopentenopyridine: Another related compound with a pyridine ring instead of a pyrazine ring.
These comparisons highlight the unique structural features and applications of this compound.
Propiedades
Número CAS |
41330-36-3 |
|---|---|
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
2,3-diethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C11H16N2/c1-3-8-9(4-2)13-11-7-5-6-10(11)12-8/h3-7H2,1-2H3 |
Clave InChI |
JUZQMGADAFEYMD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(CCC2)N=C1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate](/img/structure/B13826581.png)

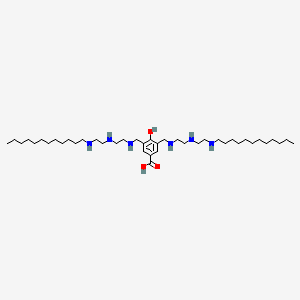
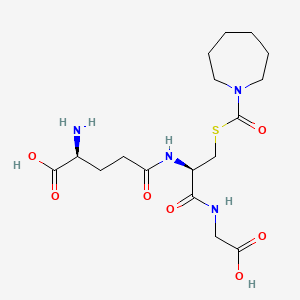

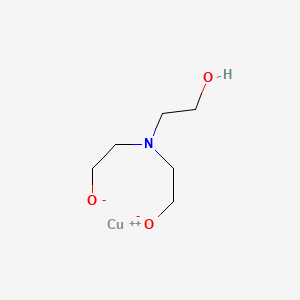
![3-(5-ethyl-2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B13826597.png)

![(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester](/img/structure/B13826609.png)
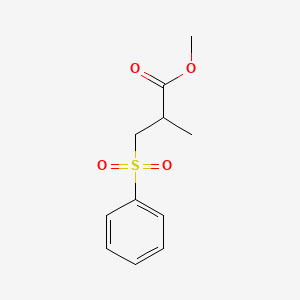
![Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate](/img/structure/B13826638.png)
